molecular formula C10H22Cl2N2 B1383675 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride CAS No. 2059955-77-8

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

Cat. No. B1383675
CAS RN: 2059955-77-8
M. Wt: 241.2 g/mol
InChI Key: IRHBJSYZJLHGAE-UHFFFAOYSA-N
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Description

“1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride” is an organic compound with the CAS Number: 2059955-77-8 . It has a molecular weight of 241.2 . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(piperidin-1-ylmethyl)cyclobutan-1-amine dihydrochloride . The InChI code is 1S/C10H20N2.2ClH/c11-10(5-4-6-10)9-12-7-2-1-3-8-12;;/h1-9,11H2;2*1H . The InChI key is IRHBJSYZJLHGAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ytterbium triflate catalyzed synthesis : The compound has been utilized in the synthesis of alkoxy-substituted donor-acceptor cyclobutanes. These cyclobutanes, when reacted with imines, lead to the stereoselective synthesis of piperidines, showcasing its role in organic synthesis (Moustafa & Pagenkopf, 2010).

  • Formation of Piperidines from Cyclopropanes and Cyclobutanes : It's involved in the synthesis of 2-unsubstituted pyrrolidines and piperidines. This method, involving the use of donor-acceptor cyclopropanes or corresponding cyclobutanes, highlights its versatility in creating complex ring systems (Garve et al., 2017).

Crystal Structure and Conformational Analysis

  • Crystal Structure Studies : The compound's crystal structure and conformation have been extensively studied. For instance, one study focused on conformational analysis and crystal structure, providing valuable insights into its molecular geometry and potential applications in material science (Ribet et al., 2005).

Biologically Relevant Synthesis

  • Synthesis of Bioactive Heterocycles : This compound has been employed in the synthesis of bioactive heterocycles. These heterocycles are significant due to their potential biological importance, indicating the compound's utility in medicinal chemistry (Thimmegowda et al., 2009).

Antimicrobial Activity

  • Antimicrobial Derivatives Synthesis : Derivatives of this compound have shown significant antimicrobial activities, suggesting its use in developing new antimicrobials (Vinaya et al., 2009).

Miscellaneous Applications

  • Electron Transfer Promoted Cyclizations : The compound is involved in photoinduced electron transfer reactions leading to the efficient cyclization of amines to produce pyrrolidines and piperidines, a process important in organic synthesis (Pandey et al., 1994).

  • Synthesis of Piperidines from Propargyl Amines : It has been used in the synthesis of piperidines from propargyl amines and cyclopropanes, showcasing its role in the creation of complex organic compounds (Lebold et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10(5-4-6-10)9-12-7-2-1-3-8-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBJSYZJLHGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 2
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 3
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 4
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 5
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 6
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

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